molecular formula C9H13NO B13954193 3-Cyclohexylidenepropanoylazanide CAS No. 72001-23-1

3-Cyclohexylidenepropanoylazanide

Cat. No.: B13954193
CAS No.: 72001-23-1
M. Wt: 151.21 g/mol
InChI Key: OABFVBCCSWBLSE-UHFFFAOYSA-N
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Description

3-Cyclohexylidenepropanoylazanide is an organic compound characterized by a cyclohexylidene group attached to a propanoylazanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylidenepropanoylazanide typically involves the reaction of cyclohexanone with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylidenepropanoylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Azide derivatives

Scientific Research Applications

3-Cyclohexylidenepropanoylazanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexylidenepropanoylazanide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylideneacetylazanide
  • Cyclohexylidenebutanoylazanide
  • Cyclohexylidenepentanoylazanide

Uniqueness

3-Cyclohexylidenepropanoylazanide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72001-23-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclohexylidenepropanoylazanide

InChI

InChI=1S/C9H13NO/c10-9(11)7-6-8-4-2-1-3-5-8/h6-7H,1-5H2,(H-,10,11)

InChI Key

OABFVBCCSWBLSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C[CH+]C(=O)[NH-])CC1

Origin of Product

United States

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